![molecular formula C16H17NO5S2 B4626395 6-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4626395.png)
6-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
Overview
Description
This compound belongs to a class of organic molecules that have garnered interest due to their structural complexity and potential biological activities. While specific literature directly addressing this compound was not found, insights can be drawn from related research on thiazolidinone derivatives and their applications.
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves nucleophilic substitution reactions and Knoevenagel condensation processes. For instance, Pansare Dattatraya and Shinde Devanand (2015) described the synthesis of similar compounds through a series of chemical reactions starting from 2-thioxothiazolidin-4-one, which then undergoes nucleophilic substitution and Knoevenagel condensation to yield the desired product with antimicrobial properties (Pansare Dattatraya & Shinde Devanand, 2015).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a thiazolidine core, often modified with various substituents that affect the compound's properties. Kosma et al. (2012) investigated the crystal structure of a related compound, revealing an essentially planar thiazolidine moiety to which different functional groups are attached, influencing the compound's reactivity and interaction with biological targets (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
Thiazolidinone derivatives can participate in a variety of chemical reactions, including addition reactions and cyclization. Nagase (1974) described the novel addition reaction of o-aminobenzenethiol to thiazolidones, leading to the formation of complex structures with potential fungicidal activity (Nagase, 1974).
Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of thiazolidinone derivatives, including structures similar to 6-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid, involves nucleophilic substitution and Knoevenagel condensation reactions. These compounds have been characterized and evaluated for their structural and chemical properties through various analytical techniques (Pansare & Shinde, 2015).
Antimicrobial Activity
A significant aspect of the research on thiazolidinone derivatives is their antimicrobial activity. These compounds have shown good to moderate activity against both gram-positive and gram-negative bacteria. Specifically, certain derivatives have demonstrated very good and moderate activity compared to standard drugs against bacteria such as B. subtilus and S. aureus (Pansare & Shinde, 2015).
Chemical Reactions and Structural Analysis
The versatility of thiazolidinone derivatives in chemical reactions, including hetero-Diels–Alder reaction-related tandem and domino processes, has been explored. These studies have led to the synthesis of novel compounds with intricate structures confirmed by NMR spectra and X-ray diffraction analysis, showcasing the compounds' complex chemical behavior and potential for further functionalization (Zelisko et al., 2015).
Applications Beyond Antimicrobial Activity
Apart from antimicrobial properties, thiazolidinone derivatives have been evaluated for other applications, including their role as catalysts in organic synthesis and potential use in materials science. For instance, certain derivatives have been investigated for their catalytic efficiency in oxidation reactions, offering new pathways for the synthesis of carbonyl compounds (Uyanik et al., 2009).
properties
IUPAC Name |
6-[(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c18-11-6-5-10(8-12(11)19)9-13-15(22)17(16(23)24-13)7-3-1-2-4-14(20)21/h5-6,8-9,18-19H,1-4,7H2,(H,20,21)/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXLDXUEYYRUQY-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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